![molecular formula C5H7N B14463937 1-Azabicyclo[3.1.0]hex-2-ene CAS No. 67684-00-8](/img/structure/B14463937.png)
1-Azabicyclo[3.1.0]hex-2-ene
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Overview
Description
1-Azabicyclo[310]hex-2-ene is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.1.0]hex-2-ene can be synthesized through several methods. One notable method involves the palladium-catalyzed aerobic (1+2) annulation of Csp3–H bonds with olefins . This reaction takes place under aerobic conditions and involves the palladation of Csp3–H bonds twice at the same position, followed by reductive elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of transition metal catalysis, such as palladium-catalyzed reactions, is a common approach in the synthesis of similar bicyclic compounds .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of pyrrolidines and piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as benzyl bromide can be used in substitution reactions.
Major Products Formed:
Pyrrolidines: Formed through substitution reactions with electrophiles.
Piperidines: Another major product formed through substitution reactions.
Scientific Research Applications
Based on the search results, here's what is known about the applications of azabicyclo[3.1.0]hexane derivatives and related compounds:
Pharmaceutical Applications
- Orexin Receptor Antagonists Certain 3-aza-bicyclo[3.1.0]hexane derivatives are potential non-peptide antagonists of human orexin receptors . These compounds may be useful in treating eating disorders, drinking disorders, sleep disorders, and cognitive dysfunctions in psychiatric and neurologic disorders .
- Orexin System Orexins, discovered in 1998, are neuropeptides that bind to G-protein-coupled receptors (OX1 and OX2 receptors) and are produced in the lateral hypothalamus . Orexins stimulate food consumption and regulate sleep-wakefulness states, suggesting potential therapeutic approaches for narcolepsy, insomnia, and other sleep disorders .
- Opioid Receptor Antagonists Some N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)-piperidines are pure opioid receptor antagonists . Research has been done to determine the importance of the 1-methyl group in the 1,6-dimethyl-3-azabicyclo[3.1.0]hexane ring system .
Synthesis and Chemical Reactions
- Photochemical Synthesis Continuous-flow reactors have been developed for the photochemical transformation of 1-allyl and 1-n-butylpyridinium salts to bicyclic aziridines . This technology reduces reaction times and allows for continuous production .
- Rearrangement Reactions Aziridine derivatives result from reactions with benzonitrile-N-oxides having electron-withdrawing substituents, while 5-arylaminofuran-2(3H)-one-4-carboxylates are the dominant products from reactions with benzonitrile-N-oxides having electron-donating substituents . These products result from rearrangement reactions that occur from the combination of vinyldiazoacetate with the nitrile oxide in the presence of dirhodium(II) catalysts .
Other Areas of Research
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. For example, the compound can undergo cyclization reactions facilitated by lithium coordination, leading to the formation of different products . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
1-Azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different reactivity and applications.
2-Azabicyclo[3.2.1]octane: A compound with a larger bicyclic structure, used in different applications.
Uniqueness: this compound is unique due to its specific bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Properties
CAS No. |
67684-00-8 |
---|---|
Molecular Formula |
C5H7N |
Molecular Weight |
81.12 g/mol |
IUPAC Name |
1-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H7N/c1-2-5-4-6(5)3-1/h1,3,5H,2,4H2 |
InChI Key |
SSFXSDPIPYPJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C1C2 |
Origin of Product |
United States |
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